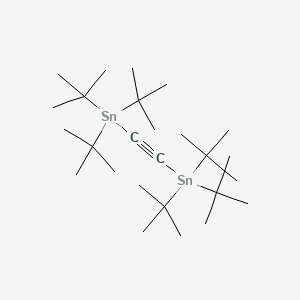
(Ethyne-1,2-diyl)bis(tri-tert-butylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethyne-1,2-diyl)bis(tri-tert-butylstannane) is an organotin compound characterized by the presence of tin atoms bonded to an ethyne (acetylene) moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Ethyne-1,2-diyl)bis(tri-tert-butylstannane) typically involves the reaction of tri-tert-butylstannyl lithium with acetylene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production methods for organotin compounds often involve similar synthetic routes but on a larger scale. The use of specialized equipment to handle reactive intermediates and maintain an inert atmosphere is crucial for the successful production of these compounds.
Analyse Des Réactions Chimiques
Types of Reactions: (Ethyne-1,2-diyl)bis(tri-tert-butylstannane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The ethyne moiety can participate in substitution reactions, leading to the formation of new organotin compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenated reagents or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
(Ethyne-1,2-diyl)bis(tri-tert-butylstannane) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (Ethyne-1,2-diyl)bis(tri-tert-butylstannane) involves its interaction with molecular targets and pathways. The ethyne moiety can participate in various chemical reactions, while the tri-tert-butylstannane groups can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its application, such as catalysis or biological activity.
Comparaison Avec Des Composés Similaires
(Ethyne-1,2-diyl)bis(tri-methylstannane): Similar structure but with methyl groups instead of tert-butyl groups.
(Ethyne-1,2-diyl)bis(tri-phenylstannane): Contains phenyl groups instead of tert-butyl groups.
(Ethyne-1,2-diyl)bis(tri-ethylstannane): Features ethyl groups instead of tert-butyl groups.
Uniqueness: (Ethyne-1,2-diyl)bis(tri-tert-butylstannane) is unique due to the presence of bulky tert-butyl groups, which can influence its steric properties and reactivity. This makes it distinct from other similar compounds with different alkyl or aryl groups.
Propriétés
Numéro CAS |
104959-72-0 |
|---|---|
Formule moléculaire |
C26H54Sn2 |
Poids moléculaire |
604.1 g/mol |
Nom IUPAC |
tritert-butyl(2-tritert-butylstannylethynyl)stannane |
InChI |
InChI=1S/6C4H9.C2.2Sn/c6*1-4(2)3;1-2;;/h6*1-3H3;;; |
Clé InChI |
XNIJOKKWDSQBFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Sn](C#C[Sn](C(C)(C)C)(C(C)(C)C)C(C)(C)C)(C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


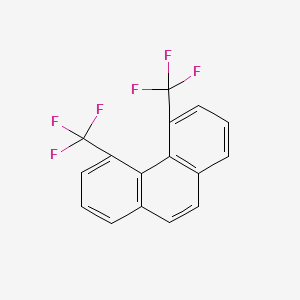
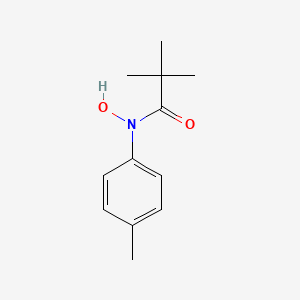
![4-{[3-(Octadecylamino)propyl]amino}pentanoic acid](/img/structure/B14320233.png)
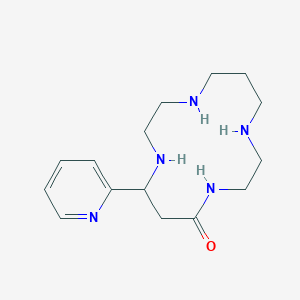
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
![4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile](/img/structure/B14320252.png)
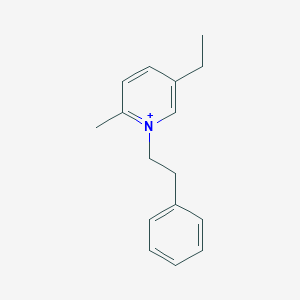
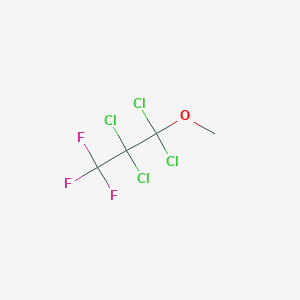
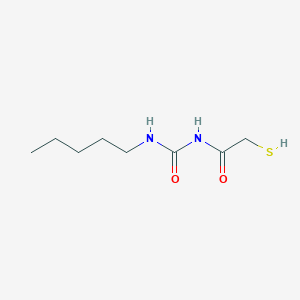
![1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane](/img/structure/B14320285.png)
![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
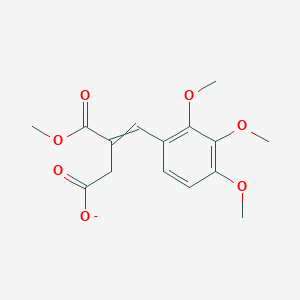
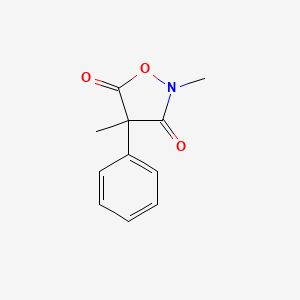
![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)
